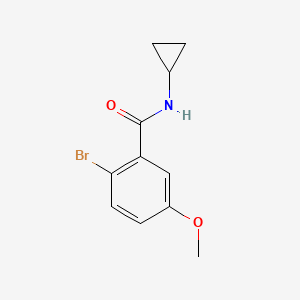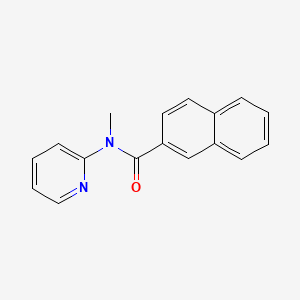![molecular formula C10H19N3O3S B7533464 4-[(Diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7533464.png)
4-[(Diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole, also known as DSO, is a chemical compound that has been extensively studied for its potential applications in scientific research. DSO is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. It is a highly reactive molecule that has been shown to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-[(Diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including E. coli, P. aeruginosa, and C. albicans. It has also been shown to be effective against certain types of cancer cells, including breast cancer and leukemia. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-[(Diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole in lab experiments is its high reactivity. This makes it useful in a wide range of applications, including drug development and biochemical research. However, this compound is also highly reactive with other molecules, which can make it difficult to work with. In addition, this compound is a relatively new compound that has not been extensively studied in vivo, which limits its potential applications in clinical research.
Direcciones Futuras
There are many potential future directions for research on 4-[(Diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole. One area of research is the development of new drugs that are based on the structure of this compound. Another area of research is the investigation of the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, further research is needed to determine the safety and efficacy of this compound in vivo, which will be important for its potential use in clinical research.
Métodos De Síntesis
The synthesis of 4-[(Diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole involves the reaction of diethylamine with 3,5-dimethyl-1,2-oxazole-4-carboxylic acid. This reaction results in the formation of this compound and water as a byproduct. The reaction is typically carried out in a solvent such as methanol or ethanol under reflux conditions. The yield of this compound can be improved by using excess diethylamine and by optimizing the reaction conditions.
Aplicaciones Científicas De Investigación
4-[(Diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the development of new drugs. This compound has been shown to have a wide range of biological activities, including antimicrobial, antifungal, and antitumor properties. It has also been shown to be effective against certain types of cancer cells, including breast cancer and leukemia.
Propiedades
IUPAC Name |
4-[(diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O3S/c1-5-13(6-2)17(14,15)11-7-10-8(3)12-16-9(10)4/h11H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNSEZBEPBBKHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)NCC1=C(ON=C1C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]-1-benzofuran-2-carboxylate](/img/structure/B7533393.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B7533404.png)
![N,N-dimethyl-2-[5-methyl-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]phenoxy]acetamide](/img/structure/B7533407.png)
![9-Methyl-2-[[4-(3-oxo-3-pyrrolidin-1-ylpropyl)anilino]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7533414.png)
![1-butanoyl-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]piperidine-3-carboxamide](/img/structure/B7533415.png)

![N-[2-methyl-3-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]phenyl]butanamide](/img/structure/B7533424.png)


![N-[[3-fluoro-4-(2-methylimidazol-1-yl)phenyl]methyl]-6-imidazol-1-ylpyridine-3-carboxamide](/img/structure/B7533443.png)
![N,3,5-trimethyl-N-[(5-methylfuran-2-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B7533458.png)
![3-[2-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]propanoylamino]-N-methylbenzamide](/img/structure/B7533474.png)
![3-[(6,8-dichloroquinazolin-4-yl)oxymethyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B7533483.png)
